molecular formula C20H21N5OS B11573781 3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573781
M. Wt: 379.5 g/mol
InChI Key: RDNUTVYOOBCFQJ-UHFFFAOYSA-N
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Description

3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of the carboxamide group further enhances its pharmacological potential .

Preparation Methods

The synthesis of 3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . The reaction typically takes place in ethanol and requires several hours to complete. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include brominating agents like NBS (N-bromosuccinimide) for bromination reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can lead to the formation of bromo derivatives, which can be further utilized in subsequent synthetic steps .

Comparison with Similar Compounds

Compared to other similar compounds, 3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique structural features and diverse biological activities. Similar compounds include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share the triazole-thiadiazine scaffold but differ in their substitution patterns and biological activities .

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-12-4-8-15(9-5-12)17-18(27-20-23-22-14(3)25(20)24-17)19(26)21-16-10-6-13(2)7-11-16/h4-11,17-18,24H,1-3H3,(H,21,26)

InChI Key

RDNUTVYOOBCFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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